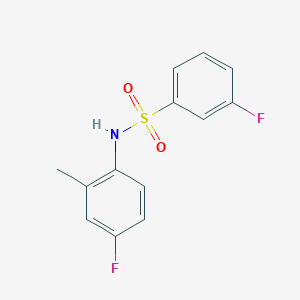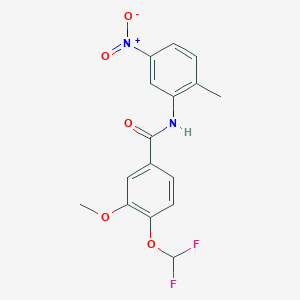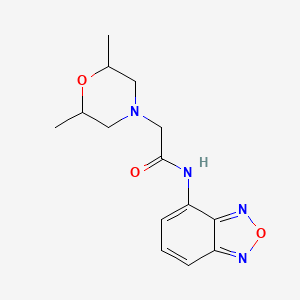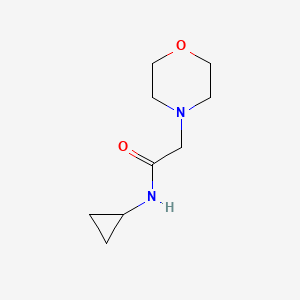
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that features a thiazole ring, a pyrazole ring, and a nitro group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone under acidic or basic conditions.
Formation of the Pyrazole Ring: Reacting a hydrazine derivative with a 1,3-diketone or β-keto ester.
Coupling Reaction: Combining the thiazole and pyrazole intermediates through a coupling reaction, possibly using a coupling reagent like EDCI or DCC.
Introduction of the Nitro Group: Nitration of the pyrazole ring using a nitrating agent such as nitric acid or a nitrating mixture.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The thiazole and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Reduction of Nitro Group: Formation of 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-(4-amino-1H-pyrazol-1-yl)propanamide.
Substitution Reactions: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide may have applications in:
Medicinal Chemistry: Potential as a lead compound for drug development due to its unique structure.
Biological Studies: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-(4-amino-1H-pyrazol-1-yl)propanamide: Similar structure but with an amino group instead of a nitro group.
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-(4-chloro-1H-pyrazol-1-yl)propanamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of both a thiazole and pyrazole ring, along with a nitro group, makes 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13N5O3S |
|---|---|
Molecular Weight |
295.32 g/mol |
IUPAC Name |
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C11H13N5O3S/c1-7(4-15-5-9(3-12-15)16(18)19)10(17)14-11-13-8(2)6-20-11/h3,5-7H,4H2,1-2H3,(H,13,14,17) |
InChI Key |
HJWJNQBNPXRVHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(C)CN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{[(3-Chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B10972371.png)

![N-(4-methylbenzyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10972395.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B10972403.png)

![4-({5-Methyl-4-phenyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B10972425.png)
![N-(4-fluoro-2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10972427.png)
![cyclohexyl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B10972428.png)
![N-(5-chloropyridin-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10972433.png)

